molecular formula C19H22N2O4 B5881331 N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

Cat. No. B5881331
M. Wt: 342.4 g/mol
InChI Key: VFIFOHYCWAFZPM-UHFFFAOYSA-N
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Description

N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to improve cognitive function and reduce oxidative stress. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its synthetic nature, which allows for easy and consistent production. Another advantage is its potential therapeutic applications in various fields. However, a limitation of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its limited solubility, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X. In cancer research, further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. In neurodegenerative diseases, more research is needed to determine its potential as a disease-modifying therapy. In inflammation, further studies are needed to determine its efficacy in different inflammatory diseases and its potential as a therapeutic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form N-(butyryl)-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-aminobenzophenone to yield the final product, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide.

Scientific Research Applications

N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce inflammation and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-7-18(22)20-14-8-5-6-9-15(14)21-19(23)13-10-11-16(24-2)17(12-13)25-3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIFOHYCWAFZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

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